2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-(6-fluoro-1-methylbenzimidazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3.2ClH/c1-14-9-6-7(11)2-3-8(9)13-10(14)4-5-12;;/h2-3,6H,4-5,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWTZLRTUZFORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)N=C1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a compound with potential biological activity, particularly in the context of cancer research and pharmacological applications. Its unique structure, characterized by a fluorine atom and a benzodiazole moiety, suggests various interactions with biological targets.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C10H12Cl2FN3 |
| Molecular Weight | 266.15 g/mol |
| CAS Number | 1269151-87-2 |
| IUPAC Name | 2-(6-fluoro-1-methylbenzimidazol-2-yl)ethanamine; dihydrochloride |
| Appearance | Powder |
Research indicates that compounds containing benzodiazole structures can interact with various biological pathways, including enzyme inhibition and receptor modulation. The presence of the fluorine atom may enhance lipophilicity and bioavailability, potentially increasing the compound's efficacy in targeting specific enzymes or receptors.
Anticancer Properties
Recent studies have shown that benzodiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines:
| Compound | Target Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | H1975 (NSCLC) | 38.6 |
| Compound B | SNU16 | 77.4 |
| Compound C | KG1 | 25.3 |
These findings suggest that the compound may possess similar properties, potentially acting as an inhibitor of key signaling pathways involved in cancer cell proliferation.
Enzyme Inhibition
Studies have also highlighted the enzyme inhibitory potential of benzodiazole derivatives. For example, compounds with similar structures have shown promising results against fibroblast growth factor receptors (FGFR):
| Compound | FGFR Inhibition IC50 (nM) |
|---|---|
| Compound D | 15.0 |
| Compound E | 2.9 |
The structural optimization of these compounds often leads to enhanced inhibitory activity, indicating that modifications to the benzodiazole scaffold can significantly impact biological efficacy.
Case Studies
Several case studies have investigated the biological activity of related compounds:
-
Case Study on FGFR Inhibition :
- Objective : Evaluate the anticancer effects of a series of benzodiazole derivatives.
- Results : The most potent compound showed an IC50 value of 2.9 nM against FGFR1, demonstrating significant enzyme inhibition and antiproliferative effects in vitro.
-
Case Study on Antiproliferative Activity :
- Objective : Assess the effects on NSCLC cell lines.
- Results : Compounds exhibited IC50 values ranging from 25 nM to over 70 nM across different cell lines, indicating variable sensitivity and potential for selective targeting.
Wissenschaftliche Forschungsanwendungen
Research indicates that compounds similar to 2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine exhibit various biological activities:
Anticancer Properties:
Studies have shown that benzodiazole derivatives can possess anticancer activity by inhibiting specific enzymes involved in tumor growth. The fluorine atom in the structure enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against cancer cells .
Neuropharmacological Effects:
Benzodiazole derivatives are also being investigated for their neuropharmacological effects. They may interact with neurotransmitter systems, providing potential therapeutic benefits in treating neurological disorders such as anxiety and depression .
Research Applications
The compound's unique properties make it suitable for various research applications:
Medicinal Chemistry:
As a building block in drug design, this compound can be modified to develop new therapeutic agents. Its structural features allow for the exploration of derivatives with enhanced potency and selectivity against specific biological targets.
Chemical Biology:
In chemical biology, this compound can be utilized to probe biological systems and understand molecular interactions within cells. Its ability to selectively inhibit certain pathways makes it valuable for studying disease mechanisms.
Material Science:
The unique chemical structure may also lend itself to applications in material science, particularly in developing new materials with specific electronic or optical properties.
Case Study 1: Anticancer Activity
A study conducted on a series of benzodiazole derivatives demonstrated that compounds with similar structures to 2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the inhibition of cell proliferation and induction of apoptosis .
Case Study 2: Neuropharmacological Investigation
Another research project focused on the neuropharmacological effects of benzodiazole derivatives. The findings suggested that these compounds could modulate neurotransmitter release, indicating potential use in treating anxiety disorders .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Positional Isomers
(a) 2-(4-Fluoro-1-Methyl-1H-1,3-Benzodiazol-2-yl)Ethan-1-Amine Dihydrochloride
- Key Difference : Fluorine at position 4 instead of 4.
- Impact : Positional isomerism may alter electronic properties and binding interactions. For example, the 4-fluoro isomer could exhibit distinct π-stacking or hydrogen-bonding capabilities compared to the 6-fluoro derivative.
- Status : Safety data and pharmacological profiles are unavailable .
(b) 2-(5-Fluoro-1H-1,3-Benzodiazol-2-yl)Ethan-1-Amine Dihydrochloride (QZ-6407)
- Key Difference : Fluorine at position 5 and absence of the 1-methyl group.
- The 5-fluoro substitution may shift dipole moments, affecting solubility or receptor affinity.
- Molecular Weight : 265.93 g/mol (identical to target compound).
- Availability : Supplied by Combi-Blocks at 95% purity (CAS 1187582-42-8) .
Substituted Derivatives
(a) 2-{1-[(2-Chlorophenyl)Methyl]-1H-1,3-Benzodiazol-2-yl}Ethan-1-Amine Dihydrochloride
- Key Difference : Introduction of a 2-chlorophenylmethyl group at position 1.
- However, steric effects might reduce binding to flat aromatic receptors.
- Molecular Formula : C₁₆H₁₆ClN₃·2HCl
- Molecular Weight : 370.70 g/mol .
(b) [2-(6-Fluoro-1H-Benzimidazol-2-yl)Ethyl]Amine Hydrochloride
Heterocyclic Variants
(a) N-(6-Trifluoromethylbenzothiazole-2-yl) Acetamide Derivatives
- Key Difference : Benzothiazole core with trifluoromethyl and acetamide groups.
- Impact : The trifluoromethyl group enhances electronegativity and metabolic stability. Benzothiazole derivatives are often explored for kinase inhibition or antimicrobial activity .
(b) 2-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1H-1,3-Benzodiazol-2-yl]Ethan-1-Amine Dihydrochloride
Physicochemical Comparison
Vorbereitungsmethoden
Synthesis of 1-methyl-2-(aminomethyl)benzimidazole Intermediate
A key intermediate in the preparation is 1-methyl-2-(aminomethyl)benzimidazole, which can be prepared by:
- Treating the precursor (e.g., a methyl-substituted benzimidazole derivative) with potassium hydroxide in methanol at room temperature for 30 minutes.
- Filtration and concentration under vacuum.
- Extraction with ethyl acetate and isolation of the product as a white solid.
| Step | Reagents/Conditions | Operation Details | Yield |
|---|---|---|---|
| 1b | Potassium hydroxide in methanol at 20°C, 0.5h | Stir, filter, concentrate, extract with EtOAc | 5.60 g isolated from 10.3 g precursor |
This step ensures the introduction of the aminomethyl group necessary for further functionalization.
Coupling and Functionalization Reactions
- The aminomethyl benzimidazole intermediate is often coupled with other aromatic or heterocyclic acids or amines under mild conditions.
- Typical coupling agents include 1,3-diisopropylcarbodiimide (DIC) and catalysts such as dimethylaminopyridine (DMAP).
- Reactions are conducted in solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
- Purification is achieved by column chromatography or preparative HPLC.
| Step | Reagents/Conditions | Operation Details | Yield |
|---|---|---|---|
| Coupling | 1-methyl-2-(aminomethyl)benzimidazole + acid derivative, DIC, DMAP in DMF | Stir overnight, wash resin or filter, purify by HPLC | 17% isolated yield in one example |
Alternative Methods and Catalytic Approaches
- Microwave-assisted synthesis using iron(III) chloride hexahydrate as a catalyst in isopropanol or methanol at 140°C has been reported.
- This method offers rapid reaction times (10 min to 1 h) but yields are moderate (20% reported).
- The product crystallizes as monoclinic or purple-red crystals, which can be further purified and neutralized.
| Catalyst/Conditions | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| FeCl3·6H2O, microwave irradiation | Isopropanol | 140°C | 10 min | 20% | Pale yellow crystals |
| FeCl3·6H2O, microwave irradiation | Methanol | 140°C | 1 h | 20% | Purple-red crystals |
Microwave irradiation accelerates the reaction and can be useful for rapid synthesis, though scale-up may require optimization.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Solvent(s) | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Base treatment (KOH) | Potassium hydroxide in methanol | Methanol | 20°C | 0.5 h | Moderate | Intermediate formation |
| Coupling with acid derivatives | DIC, DMAP in DMF | DMF | RT | Overnight | 17% | Amide bond formation |
| Salt formation (dihydrochloride) | TFA in DCM | DCM | 20°C | 2 h | Quantitative | Salt isolation and purification |
| Microwave-assisted catalysis | FeCl3·6H2O, microwave irradiation | Isopropanol/Methanol | 140°C | 10 min-1 h | 20% | Rapid synthesis, moderate yield |
Research Findings and Considerations
- The base treatment step is straightforward and efficient for generating the aminomethyl intermediate.
- Coupling reactions require careful control of stoichiometry and purification to achieve acceptable yields.
- Salt formation is highly efficient and necessary for pharmaceutical formulation.
- Microwave-assisted methods offer speed but currently show lower yields and may require further optimization for scale-up.
- The presence of the 6-fluoro substituent and 1-methyl group on the benzimidazole ring influences reactivity and solubility, necessitating tailored reaction conditions.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves cyclization of substituted benzodiazole precursors under reflux conditions. For example, a nitroethane-mediated cyclization at 80–100°C in ethanol with sodium acetate as a catalyst can yield the benzodiazole core . Subsequent amine functionalization may require reductive amination or nucleophilic substitution, followed by HCl treatment to form the dihydrochloride salt. Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature control (±5°C), and catalyst loading (e.g., 10 mol% Pd/C for reductions) critically affect yield and purity. Contradictions in reported yields (e.g., 60–85%) may arise from trace moisture sensitivity of intermediates or competing side reactions like over-alkylation .
Q. How can the compound’s structural integrity and purity be validated using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Use /-NMR to confirm the benzodiazole core (aromatic protons at δ 7.2–8.1 ppm), methyl group (δ 2.5–3.0 ppm), and ethylamine chain (δ 3.2–3.8 ppm). Fluorine’s deshielding effect shifts adjacent protons upfield by ~0.3 ppm .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) with ESI-MS detects impurities (e.g., unreacted intermediates) and confirms molecular ion peaks (expected [M+H]: ~280 m/z) .
- XRD : Single-crystal X-ray diffraction (using SHELXL) resolves stereochemical ambiguities, particularly the orientation of the fluoro and methyl groups on the benzodiazole ring. Hydrogen-bonding networks in the dihydrochloride form can stabilize the crystal lattice .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational modeling and experimental data for this compound’s receptor-binding affinity?
- Methodological Answer : Discrepancies often arise from solvation effects or protonation state mismatches. For example:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina with explicit solvent models. The dihydrochloride form’s protonated amine may form salt bridges with Asp/Glu residues in receptors, which are overlooked in neutral-form simulations .
- Experimental Validation : Surface plasmon resonance (SPR) or ITC can measure binding constants (K) under physiological pH (7.4), accounting for the compound’s ionization state. Adjust force field parameters (e.g., AMBER) to match experimental conditions .
Q. What strategies mitigate batch-to-batch variability in biological activity assays caused by hygroscopicity or salt dissociation?
- Methodological Answer :
- Hygroscopicity Control : Store the compound in desiccated vials with silica gel. Pre-dry samples under vacuum (40°C, 24 h) before dissolving in anhydrous DMSO for assays .
- Salt Dissociation : Monitor chloride ion content via ion chromatography. Use buffer systems (e.g., PBS at pH 7.4) to maintain consistent ionic strength, preventing unintended protonation shifts .
Q. How can isotopic labeling (e.g., , ) enhance mechanistic studies of this compound’s metabolic stability?
- Methodological Answer :
- Deuterated Analogs : Synthesize -labeled ethylamine chains (e.g., using NaBD in reductive amination) to track metabolic pathways via LC-MS/MS. Deuterium kinetic isotope effects (DKIE) reveal rate-limiting steps in hepatic clearance .
- -NMR : Exploit fluorine’s high NMR sensitivity to monitor real-time metabolic transformations in hepatocyte incubations. Chemical shift changes (Δδ > 0.5 ppm) indicate fluorinated metabolite formation .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding this compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : The dihydrochloride salt’s solubility is pH-dependent. In water (pH < 3), it dissolves readily (>50 mg/mL) due to protonated amines. In neutral buffers (pH 7.4), precipitation occurs as the free base forms. Organic solvents (e.g., DMSO, MeOH) dissolve the neutral form but not the salt. Contradictions arise from incomplete reporting of pH conditions or salt dissociation during solvent mixing .
Experimental Design Considerations
Q. What in vitro assays are optimal for evaluating this compound’s inhibition of kinase targets, and how should controls be structured?
- Methodological Answer :
- Kinase Assays : Use TR-FRET-based assays (e.g., LanthaScreen™) with recombinant kinases (e.g., EGFR T790M). Include ATP titrations (0.1–10 mM) to determine IC under physiological ATP levels (1 mM) .
- Controls :
- Positive control: Staurosporine (pan-kinase inhibitor).
- Negative control: DMSO vehicle (≤0.1% v/v).
- Counter-screening: Test against off-target kinases (e.g., Src, ABL1) to assess selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
